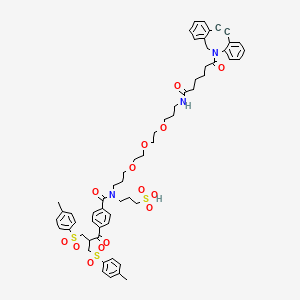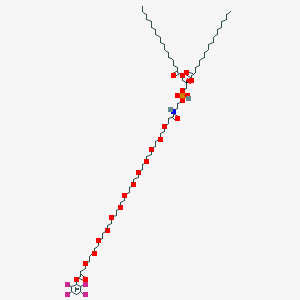
Tfp-peg13-dspe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrafluorophenyl-polyethylene glycol13-distearoylphosphatidylethanolamine involves the conjugation of Tetrafluorophenyl ester with polyethylene glycol and distearoylphosphatidylethanolamine. The reaction typically occurs under mild conditions to preserve the integrity of the functional groups. The process involves:
- Activation of the carboxyl group of polyethylene glycol with Tetrafluorophenyl ester.
- Conjugation with distearoylphosphatidylethanolamine to form the final product .
Industrial Production Methods
Industrial production of Tetrafluorophenyl-polyethylene glycol13-distearoylphosphatidylethanolamine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
- Large-scale reactors for the conjugation reactions.
- Purification steps such as chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions
Tetrafluorophenyl-polyethylene glycol13-distearoylphosphatidylethanolamine primarily undergoes substitution reactions due to the presence of the Tetrafluorophenyl ester group. This group is highly reactive towards nucleophiles, particularly amines .
Common Reagents and Conditions
Reagents: Primary amines, secondary amines.
Conditions: Mild temperatures (room temperature to 40°C), neutral to slightly basic pH
Major Products
The major products formed from these reactions are amide bonds between the Tetrafluorophenyl ester and the amine groups, resulting in various conjugated compounds .
科学研究应用
Tetrafluorophenyl-polyethylene glycol13-distearoylphosphatidylethanolamine has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking reagent and in the synthesis of complex molecules.
Biology: Facilitates the study of cell membranes and micelle formation.
Medicine: Plays a crucial role in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of various biomedical products and nanotechnology applications.
作用机制
The mechanism of action of Tetrafluorophenyl-polyethylene glycol13-distearoylphosphatidylethanolamine involves its ability to form micelles and encapsulate hydrophobic drugs. The Tetrafluorophenyl ester reacts with amine groups to form stable amide bonds, allowing for targeted delivery and controlled release of therapeutic agents . The hydrophobic nature of distearoylphosphatidylethanolamine aids in the encapsulation and aggregation of hydrophobic drugs, while the polyethylene glycol component enhances water solubility .
相似化合物的比较
Similar Compounds
Methoxy-polyethylene glycol25-distearoylphosphatidylethanolamine: Similar in structure but lacks the Tetrafluorophenyl ester group.
Maleimide-polyethylene glycol12-distearoylphosphatidylethanolamine: Contains a maleimide group instead of Tetrafluorophenyl ester.
Amido-polyethylene glycol24-distearoylphosphatidylethanolamine: Features an amido group, offering different reactivity.
Uniqueness
Tetrafluorophenyl-polyethylene glycol13-distearoylphosphatidylethanolamine is unique due to its Tetrafluorophenyl ester group, which provides high reactivity towards amines and allows for efficient conjugation and drug delivery applications .
属性
IUPAC Name |
[(2R)-3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H138F4NO24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-72(84)102-66-68(105-73(85)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)67-104-107(87,88)103-40-37-82-71(83)35-38-89-41-43-91-45-47-93-49-51-95-53-55-97-57-59-99-61-63-101-64-62-100-60-58-98-56-54-96-52-50-94-48-46-92-44-42-90-39-36-74(86)106-77-75(80)69(78)65-70(79)76(77)81/h65,68H,3-64,66-67H2,1-2H3,(H,82,83)(H,87,88)/t68-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILLZKZQGNQTCL-GMHPVODTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H138F4NO24P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1568.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2,2,2-Trifluoroethyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidyl]piperidin-4-amine hydrochloride](/img/structure/B8075072.png)
![Diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate](/img/structure/B8075084.png)
![tert-Butyl N-[2-[4-fluoro-3-(trifluoromethyl)phenyl]allylamino]carbamate](/img/structure/B8075088.png)
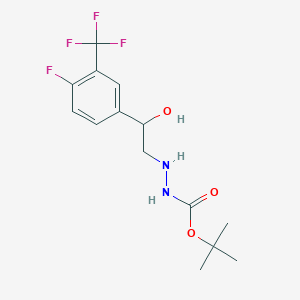
![S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate](/img/structure/B8075097.png)
![2-[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8075098.png)
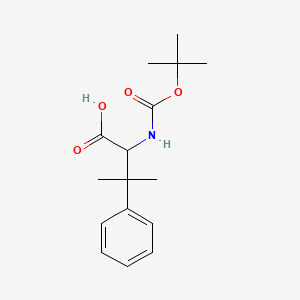
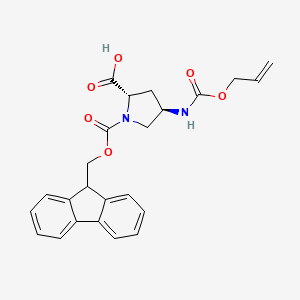
![3-[2-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]propanoic acid](/img/structure/B8075116.png)
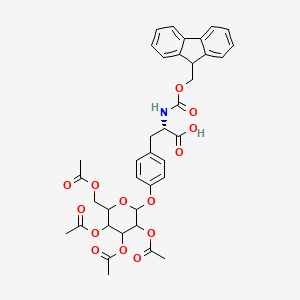
![(2S)-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B8075136.png)
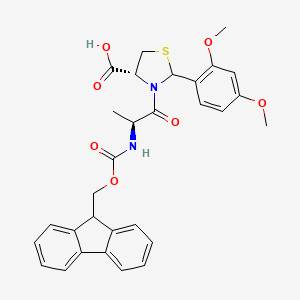
![4-Thiazolidinecarboxylicacid,2-(2,4-dimethoxyphenyl)-3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-1-oxobutyl]-,(4R)-](/img/structure/B8075171.png)
